molecular formula C21H21N5OS3 B5477987 (4-METHYL-1,3-THIAZOL-5-YL){3-(4-METHYL-1,3-THIAZOL-5-YL)-7-[(E)-1-(4-METHYL-1,3-THIAZOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

(4-METHYL-1,3-THIAZOL-5-YL){3-(4-METHYL-1,3-THIAZOL-5-YL)-7-[(E)-1-(4-METHYL-1,3-THIAZOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

Cat. No.: B5477987
M. Wt: 455.6 g/mol
InChI Key: PNIUCFHDIMNVIK-VGOFMYFVSA-N
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Description

The compound (4-METHYL-1,3-THIAZOL-5-YL){3-(4-METHYL-1,3-THIAZOL-5-YL)-7-[(E)-1-(4-METHYL-1,3-THIAZOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic molecule featuring multiple thiazole rings and a hexahydroindazole core

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[(7E)-3-(4-methyl-1,3-thiazol-5-yl)-7-[(4-methyl-1,3-thiazol-5-yl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS3/c1-11-16(28-8-22-11)7-14-5-4-6-15-17(14)25-26(18(15)19-12(2)23-9-29-19)21(27)20-13(3)24-10-30-20/h7-10,15,18H,4-6H2,1-3H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIUCFHDIMNVIK-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=C2CCCC3C2=NN(C3C4=C(N=CS4)C)C(=O)C5=C(N=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)/C=C/2\CCCC3C2=NN(C3C4=C(N=CS4)C)C(=O)C5=C(N=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the thiazole rings, which are then linked to the hexahydroindazole core through a series of condensation and cyclization reactions. Common reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The methyl groups on the thiazole rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole rings can yield sulfoxides, while reduction of the methanone group can produce the corresponding alcohol.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its unique structure could be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole rings and hexahydroindazole core may bind to enzymes or receptors, modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds also contain aromatic rings with halogen substitutions, but they lack the complex structure of the hexahydroindazole core.

    Caffeine: Another complex organic molecule with a purine structure, used widely for its stimulant properties.

    Cephalexin: An antibiotic with a beta-lactam ring, structurally different but similar in its complexity and potential biological activity.

Uniqueness

What sets (4-METHYL-1,3-THIAZOL-5-YL){3-(4-METHYL-1,3-THIAZOL-5-YL)-7-[(E)-1-(4-METHYL-1,3-THIAZOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE apart is its unique combination of thiazole rings and a hexahydroindazole core, which may confer distinct chemical and biological properties not found in simpler compounds.

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